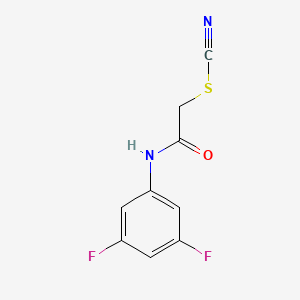
Disperse Yellow 104
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Yellow 104 is an organic pigment commonly used in the dye and paint industries. It is known for its bright yellow color and high hiding power. This compound is primarily used for dyeing and printing polyester and its blended fabrics. This compound is an environmentally friendly dye that can replace banned dyes such as Disperse Yellow 23 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 104 involves the reaction of appropriate aromatic amines with nitrous acid to form diazonium salts, which are then coupled with suitable coupling components. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salts and using acidic or neutral conditions for the coupling reaction .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch or continuous processes. The dye is synthesized in reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then isolated, purified, and formulated into a powder or paste form for commercial use .
Chemical Reactions Analysis
Types of Reactions: Disperse Yellow 104 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones on the aromatic rings.
Scientific Research Applications
Disperse Yellow 104 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photostability.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings
Mechanism of Action
The mechanism of action of Disperse Yellow 104 involves its interaction with hydrophobic fibers such as polyester. The dye molecules are dispersed in water with the help of dispersing agents and then transferred to the fiber surface. The dye molecules penetrate the fiber and form a solid solution within the fiber matrix. The interaction is primarily driven by van der Waals forces and hydrophobic interactions .
Comparison with Similar Compounds
- Disperse Yellow 23
- Disperse Yellow 86
- Disperse Yellow 42
- Disperse Yellow GLFS
Comparison: Disperse Yellow 104 is unique due to its high hiding power and environmental friendliness. Unlike some other disperse dyes, it does not contain harmful substances and can be used as a safer alternative. It also exhibits excellent light and wash fastness, making it suitable for various industrial applications .
This compound stands out among its peers for its combination of vibrant color, stability, and safety, making it a valuable compound in both research and industry.
Properties
CAS No. |
12270-42-7 |
|---|---|
Molecular Formula |
C20H15IN4O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



